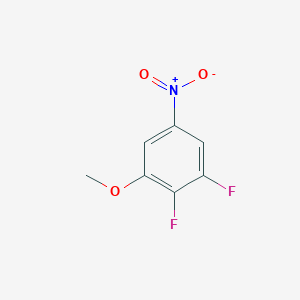

1,2-Difluoro-3-methoxy-5-nitrobenzene

Description

BenchChem offers high-quality 1,2-Difluoro-3-methoxy-5-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Difluoro-3-methoxy-5-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2-difluoro-3-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYKDOPLRIZFCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2-Difluoro-3-methoxy-5-nitrobenzene

Abstract

This technical guide provides a comprehensive scientific overview of 1,2-Difluoro-3-methoxy-5-nitrobenzene (CAS No. 1235492-43-9), a key polyfunctionalized aromatic intermediate for research and development in the pharmaceutical and agrochemical sectors. This document elucidates the compound's physicochemical properties, provides a detailed analysis of its spectroscopic signature, and outlines robust, representative protocols for its synthesis and subsequent chemical transformations. Emphasis is placed on the underlying chemical principles governing its reactivity, particularly in nucleophilic aromatic substitution and nitro group reduction. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a laboratory setting. This guide is intended for researchers, medicinal chemists, and process development scientists who require a functional, in-depth understanding of this versatile chemical building block.

Core Compound Overview

1,2-Difluoro-3-methoxy-5-nitrobenzene is a strategically designed aromatic compound featuring a unique substitution pattern that imparts significant versatility in synthetic applications. The presence of two vicinal fluorine atoms, a methoxy group, and a nitro group on the benzene ring creates a molecule with a rich and predictable reactivity profile. The strong electron-withdrawing nature of the nitro group, combined with the activating effect of the fluorine atoms, makes the aromatic core highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. Furthermore, the nitro moiety serves as a synthetic handle for the introduction of an amino group via reduction, opening pathways to a diverse array of derivatives, such as substituted anilines, which are prevalent pharmacophores.

Physicochemical Properties

The fundamental properties of 1,2-Difluoro-3-methoxy-5-nitrobenzene are summarized below. Experimental data for properties like melting and boiling points are not widely published; therefore, values should be confirmed experimentally.

| Property | Value | Source(s) |

| CAS Number | 1235492-43-9 | [1][2][3] |

| Molecular Formula | C₇H₅F₂NO₃ | [2] |

| Molecular Weight | 189.12 g/mol | [2] |

| Appearance | Expected to be a pale yellow solid or oil | Inferred |

| Purity | Commercially available up to ≥98% | Inferred from supplier data |

| Solubility | Expected to be soluble in common organic solvents (DCM, EtOAc, THF, Acetone) and poorly soluble in water. | Inferred |

Spectroscopic Signature Analysis

For unambiguous identification and quality control, a thorough understanding of the compound's spectroscopic characteristics is essential. While a definitive experimental spectrum is not publicly available, a reliable prediction can be made based on established principles of NMR and IR spectroscopy.

-

¹H NMR Spectroscopy: The aromatic region is expected to show two distinct signals, each corresponding to one proton.

-

H-4: This proton is ortho to the nitro group and meta to the methoxy group. It will be significantly deshielded by the nitro group's electron-withdrawing effect and appear as a doublet of doublets (dd) due to coupling with F-1 (meta coupling, ~3-5 Hz) and F-2 (para coupling, ~1-2 Hz). Expected chemical shift: δ 7.8 - 8.1 ppm .

-

H-6: This proton is ortho to the nitro group and meta to a fluorine atom. It will also be strongly deshielded and appear as a doublet of doublets (dd) due to coupling with F-1 (meta coupling, ~5-7 Hz) and F-2 (ortho coupling, ~8-10 Hz). Expected chemical shift: δ 7.6 - 7.9 ppm .

-

-OCH₃: The methoxy protons will appear as a sharp singlet in the upfield region. Expected chemical shift: δ 3.9 - 4.1 ppm .[4]

-

-

¹³C NMR Spectroscopy: Seven distinct signals are expected.

-

Carbons bearing electronegative substituents will be significantly shifted downfield. The C-NO₂ (C-5), C-F (C-1, C-2), and C-OCH₃ (C-3) will have the largest chemical shifts.[5][6]

-

The carbon attached to the nitro group (C-5) is expected around δ 145-150 ppm .

-

Carbons bonded to fluorine (C-1, C-2) will appear as large doublets due to one-bond C-F coupling (¹JCF ≈ 240-260 Hz) in the range of δ 140-155 ppm .

-

The carbon bearing the methoxy group (C-3) is expected around δ 150-155 ppm .

-

The protonated carbons (C-4, C-6) will appear further upfield, typically in the δ 110-125 ppm range.

-

The methoxy carbon (-OCH₃) will be found around δ 55-60 ppm .

-

-

Infrared (IR) Spectroscopy: Key vibrational frequencies will confirm the presence of the principal functional groups.

-

NO₂ Stretch: Strong, asymmetric and symmetric stretches are expected at approximately 1520-1560 cm⁻¹ and 1340-1360 cm⁻¹ , respectively.

-

C-F Stretch: Strong absorptions in the fingerprint region, typically 1100-1250 cm⁻¹ .

-

C-O Stretch (Aryl Ether): A characteristic band around 1200-1280 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric).

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

-

Synthesis and Purification

A robust and logical synthetic pathway to 1,2-Difluoro-3-methoxy-5-nitrobenzene proceeds via a two-step sequence starting from commercially available 2,3-difluorophenol. This involves the methylation of the phenol followed by a regioselective electrophilic nitration.

Representative Protocol 1: Synthesis of 1,2-Difluoro-3-methoxybenzene (Precursor)

This protocol describes the O-methylation of 2,3-difluorophenol. The choice of a mild base like potassium carbonate and a standard methylating agent ensures high conversion while minimizing side reactions.[7]

-

Materials:

-

2,3-Difluorophenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq)

-

Iodomethane (CH₃I, 1.2 eq)

-

Acetone (anhydrous)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3-difluorophenol and anhydrous acetone.

-

Add anhydrous potassium carbonate to the solution. The mixture will be a suspension.

-

Slowly add iodomethane to the stirring suspension at room temperature.

-

Heat the reaction mixture to reflux (approx. 56 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with a small amount of acetone.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 1,2-difluoro-3-methoxybenzene.

-

Representative Protocol 2: Synthesis of 1,2-Difluoro-3-methoxy-5-nitrobenzene

This procedure details the electrophilic nitration of the precursor synthesized in the previous step. The use of a standard nitrating mixture (H₂SO₄/HNO₃) at low temperatures is critical for controlling the exothermic reaction and achieving regioselectivity. The methoxy group is a strong ortho, para-director. The position para to the methoxy group (C-5) is the most sterically accessible and electronically favorable site for nitration.[2][8]

-

Materials:

-

1,2-Difluoro-3-methoxybenzene (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

-

Procedure:

-

Safety First: Conduct this reaction in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Ensure an ice bath is readily available for emergency cooling.

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (approx. 3-4 volumes relative to the substrate) to 0 °C in an ice-salt bath.

-

Slowly add 1,2-difluoro-3-methoxybenzene to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 5 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to a separate portion of cold, concentrated sulfuric acid (1-2 volumes).

-

Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes, maintaining the internal temperature strictly between 0 and 5 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. A precipitate (the product) should form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral (pH ~7).

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield the final product.

-

Chemical Reactivity and Synthetic Applications

The utility of 1,2-difluoro-3-methoxy-5-nitrobenzene stems from its predictable reactivity at two key sites: the nitro-activated aromatic ring and the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing effect of the nitro group significantly acidifies the ring protons and, more importantly, stabilizes the negative charge in the Meisenheimer complex intermediate formed during nucleophilic attack. This makes the ring highly susceptible to SNAr. The fluorine atoms are excellent leaving groups. Due to the substitution pattern, a nucleophile can displace either F-1 or F-2, with the regioselectivity depending on the nucleophile and reaction conditions.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, providing access to the corresponding 2,3-difluoro-5-methoxyaniline. This transformation is fundamental in drug discovery, as the aniline moiety is a key precursor for amides, sulfonamides, ureas, and heterocyclic ring systems.

Representative Protocol 3: Reduction to 2,3-Difluoro-5-methoxyaniline

This protocol uses iron powder in the presence of an acid, a classic and cost-effective method for nitro group reduction known as the Béchamp reduction.[9][10]

-

Materials:

-

1,2-Difluoro-3-methoxy-5-nitrobenzene (1.0 eq)

-

Iron powder (Fe, 3.0-5.0 eq)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Concentrated Hydrochloric Acid (HCl, catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, create a slurry of 1,2-difluoro-3-methoxy-5-nitrobenzene, iron powder, ethanol, and water.

-

Heat the mixture to a gentle reflux (approx. 80-90 °C) with vigorous stirring.

-

Slowly add a few drops of concentrated HCl to initiate the reaction. The reaction is exothermic and may require occasional cooling to maintain control.

-

Continue heating at reflux for 2-4 hours, or until TLC/GC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.

-

Combine the filtrates and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude aniline product.

-

Purification can be achieved via column chromatography or vacuum distillation.

-

Safety and Handling

As a fluorinated nitroaromatic compound, 1,2-Difluoro-3-methoxy-5-nitrobenzene requires careful handling. Its hazard profile is dictated by its functional groups.

-

GHS Hazard Classification (Predicted):

-

Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin, typical of many nitroaromatic compounds.[11]

-

Skin/Eye Irritation: Expected to be an irritant.

-

Carcinogenicity/Mutagenicity: Some nitroaromatics are suspected carcinogens or mutagens; this compound should be handled as such.

-

Aquatic Toxicity: Likely harmful to aquatic life with long-lasting effects.

-

-

Handling Procedures:

-

Always handle this compound in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses with side shields, and a flame-retardant lab coat.

-

Avoid creating dust or aerosols.

-

Keep away from heat, sparks, and open flames.

-

Nitration reactions are highly exothermic and can run away if not properly controlled. Strict temperature control is paramount.[12][13] Always add the nitrating agent slowly to the substrate and ensure efficient cooling.[14]

-

-

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from reducing agents and strong bases.

-

-

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.

-

Conclusion

1,2-Difluoro-3-methoxy-5-nitrobenzene is a valuable and highly functionalized building block for chemical synthesis. Its well-defined reactivity, governed by the interplay of its fluoro, methoxy, and nitro substituents, allows for controlled, regioselective transformations. The synthetic routes and subsequent reactions outlined in this guide provide a robust framework for researchers to leverage this compound's potential in the development of novel molecules for pharmaceutical and materials science applications. Adherence to the described safety protocols is essential for its responsible and effective use in the laboratory.

References

[15] Google Patents. (n.d.). CN117964460A - Synthesis process of 3, 5-difluorophenol. Retrieved January 29, 2026, from

[16] ChemRxiv. (2024). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved January 29, 2026, from [Link]

[7] Organic Chemistry Portal. (2022). A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination. Retrieved January 29, 2026, from [Link]

[17] Google Patents. (n.d.). US3221062A - Nitration process. Retrieved January 29, 2026, from

[12] KBR. (n.d.). Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production. Retrieved January 29, 2026, from [Link]

[10] Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Retrieved January 29, 2026, from [Link]

[8] Scholarly Community Encyclopedia. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved January 29, 2026, from [Link]

[13] ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved January 29, 2026, from [Link]

[18] Google Patents. (n.d.). US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid. Retrieved January 29, 2026, from

[19] Canadian Journal of Chemistry. (1994). nitroso group in substituted nitrosobenzenes. Retrieved January 29, 2026, from [Link]

[20] Organic Chemistry Data. (n.d.). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved January 29, 2026, from [Link]

[14] GOV.UK. (n.d.). Nitric acid - Incident management. Retrieved January 29, 2026, from [Link]

[21] Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Retrieved January 29, 2026, from

[22] Syntech International. (2023). Stability and safe handling of nitration waste acids. Retrieved January 29, 2026, from [Link]

[23] ResearchGate. (2014). Can anyone offer advice regarding reduction of nitrobenzene to aniline? Retrieved January 29, 2026, from [Link]

[24] ACS Publications. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Retrieved January 29, 2026, from [Link]

[25] Epigenomics Workshop 2025. (n.d.). DNA Methylation: Bisulfite Sequencing Workflow. Retrieved January 29, 2026, from [Link]

[26] Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved January 29, 2026, from [Link]

[27] ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6 ). Retrieved January 29, 2026, from [Link]

[5] Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved January 29, 2026, from [Link]

[28] Takara Bio. (n.d.). EpiXplore™ Methylated DNA Enrichment Kit Protocol-At-A-Glance. Retrieved January 29, 2026, from [Link]

[29] The Royal Society of Chemistry. (n.d.). Chemoselective Nitro Reduction and Hydroamination Using a Single Iron Catalyst. Retrieved January 29, 2026, from [Link]

[30] YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved January 29, 2026, from [Link]

[31] Organic Chemistry Tutor. (n.d.). Common HNMR Patterns. Retrieved January 29, 2026, from [Link]

[32] Nature Portfolio. (2024). Updated method for cell-free DNA (cfDNA) methylation profiling. Retrieved January 29, 2026, from [Link]

CPAChem. (n.d.). Safety data sheet - 4-nitroanisole. Retrieved January 29, 2026, from [Link]

[33] PMC. (n.d.). Protocol for mapping 2′-O-methylation using nanopore direct RNA-seq data with NanoNm. Retrieved January 29, 2026, from [Link]

[4] Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved January 29, 2026, from [Link]

[34] Canadian Journal of Chemistry. (n.d.). Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes. Retrieved January 29, 2026, from [Link]

[6] Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved January 29, 2026, from [Link]

Sources

- 1. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 1235492-43-9 | 4654-3-5A | MDL MFCD28348447 | 1,2-Difluoro-3-methoxy-5-nitrobenzene | SynQuest Laboratories [synquestlabs-azuredev-test.azurewebsites.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A Mild Heteroatom (O-, N-, and S-) Methylation Protocol Using Trimethyl Phosphate (TMP)-Ca(OH)2 Combination [organic-chemistry.org]

- 8. stmarys-ca.edu [stmarys-ca.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. kbr.com [kbr.com]

- 13. researchgate.net [researchgate.net]

- 14. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 15. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 16. chemrxiv.org [chemrxiv.org]

- 17. US3221062A - Nitration process - Google Patents [patents.google.com]

- 18. US3714272A - Nitration with nitric acid and trifluoromethanesulfonic acid - Google Patents [patents.google.com]

- 19. cdnsciencepub.com [cdnsciencepub.com]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid - Google Patents [patents.google.com]

- 22. Stability and safe handling of nitration waste acids. – Syntech International Srl [syntechinternational.com]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. DNA Methylation: Bisulfite Sequencing Workflow — Epigenomics Workshop 2025 1 documentation [nbis-workshop-epigenomics.readthedocs.io]

- 26. masterorganicchemistry.com [masterorganicchemistry.com]

- 27. researchgate.net [researchgate.net]

- 28. takarabio.com [takarabio.com]

- 29. rsc.org [rsc.org]

- 30. youtube.com [youtube.com]

- 31. organicchemistrytutor.com [organicchemistrytutor.com]

- 32. nanoporetech.com [nanoporetech.com]

- 33. Protocol for mapping 2′-O-methylation using nanopore direct RNA-seq data with NanoNm - PMC [pmc.ncbi.nlm.nih.gov]

- 34. pubs.aip.org [pubs.aip.org]

physical and chemical properties of 1,2-Difluoro-3-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a key intermediate in modern synthetic chemistry. With full editorial control, this document is structured to deliver not just data, but also field-proven insights into its handling, reactivity, and analytical characterization.

Introduction: A Molecule of Strategic Importance

1,2-Difluoro-3-methoxy-5-nitrobenzene (CAS No. 1235492-43-9) is a substituted aromatic compound of significant interest in the pharmaceutical and agrochemical industries. Its unique arrangement of electron-withdrawing fluorine and nitro groups, combined with the electron-donating methoxy group, creates a versatile scaffold for the synthesis of complex target molecules. The strategic placement of these functional groups allows for selective chemical modifications, making it a valuable building block in drug discovery and development.

Understanding the fundamental properties of this reagent is paramount for its effective and safe utilization in research and manufacturing. This guide aims to provide a thorough technical foundation for scientists working with this compound.

Core Physicochemical Properties

While specific experimental data for 1,2-Difluoro-3-methoxy-5-nitrobenzene is not extensively reported in publicly available literature, we can compile its core identifiers and provide estimations for its physical properties based on closely related isomers and general principles of physical organic chemistry.

Table 1: Core Properties of 1,2-Difluoro-3-methoxy-5-nitrobenzene and Related Isomers

| Property | 1,2-Difluoro-3-methoxy-5-nitrobenzene | 1,3-Difluoro-5-nitrobenzene (Isomer) |

| CAS Number | 1235492-43-9 | 2265-94-3 |

| Molecular Formula | C₇H₅F₂NO₃ | C₆H₃F₂NO₂ |

| Molecular Weight | 189.12 g/mol | 159.09 g/mol |

| Appearance | Likely a solid or liquid | Light yellow liquid[1] |

| Melting Point | Not reported | ~17 °C[1] |

| Boiling Point | Not reported | 176-177 °C[1] |

| Density | Not reported | ~1.407 g/cm³[1] |

| Solubility | Expected to be sparingly soluble in water, soluble in common organic solvents. | Sparingly soluble in water. |

Expert Insight: The presence of the methoxy group in 1,2-Difluoro-3-methoxy-5-nitrobenzene, compared to its isomer 1,3-Difluoro-5-nitrobenzene, is expected to slightly increase its molecular weight and may influence its melting and boiling points. The overall polarity suggests good solubility in polar aprotic solvents like THF, DMF, and DMSO, which are common media for its reactions.

Chemical Reactivity and Synthetic Utility

The reactivity of 1,2-Difluoro-3-methoxy-5-nitrobenzene is governed by the interplay of its substituents on the aromatic ring.

Diagram 1: Key Reactive Sites

Caption: A potential synthetic route to the title compound.

Experimental Protocol: General Nitration Procedure

This protocol is a generalized procedure based on common nitration reactions of substituted benzenes and should be optimized for this specific substrate.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Substrate Addition: To this nitrating mixture, add 1,2-difluoro-3-methoxybenzene dropwise via the dropping funnel, ensuring the reaction temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. The product may precipitate as a solid or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine and nitro substituents.

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon atoms in the molecule, with the carbons attached to fluorine exhibiting characteristic C-F coupling.

-

¹⁹F NMR: Fluorine NMR is a crucial technique for confirming the presence and environment of the fluorine atoms.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C-F bonds, the aromatic C-H and C=C bonds, the C-O bond of the methoxy group, and the symmetric and asymmetric stretching vibrations of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.

Safety and Handling

As with all nitroaromatic compounds, 1,2-Difluoro-3-methoxy-5-nitrobenzene should be handled with care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

1,2-Difluoro-3-methoxy-5-nitrobenzene is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic properties, arising from the combination of fluoro, methoxy, and nitro substituents, offer a wide range of possibilities for chemical transformations. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective application in the laboratory and beyond. Further research to fully characterize its physical properties and explore its reactivity is warranted.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]

Sources

solubility of 1,2-Difluoro-3-methoxy-5-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,2-Difluoro-3-methoxy-5-nitrobenzene in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: Navigating the Solubility Landscape of a Novel Aromatic Compound

To the researchers, scientists, and drug development professionals who innovate at the frontier of molecular science, the journey from a newly synthesized compound to a viable therapeutic or functional material is paved with fundamental physicochemical characterizations. Among these, solubility stands as a cornerstone property, dictating everything from reaction kinetics and purification strategies to bioavailability and formulation.

This guide focuses on 1,2-Difluoro-3-methoxy-5-nitrobenzene, a substituted nitroaromatic compound with potential applications in medicinal chemistry and materials science. Given the novelty of this specific structure, publicly available, empirical solubility data is scarce. Therefore, this document is designed not as a mere repository of data, but as a comprehensive methodological and theoretical framework. It is crafted to empower you, the practicing scientist, to predict, experimentally determine, and intelligently apply the solubility characteristics of this molecule.

We will delve into the molecular architecture of 1,2-Difluoro-3-methoxy-5-nitrobenzene to forecast its behavior in various organic media. More importantly, we provide a robust, self-validating experimental protocol for you to generate precise and reliable solubility data in your own laboratory. This guide is built on the principles of scientific integrity, ensuring that the methodologies described are both rigorous and practical for the modern research environment.

Section 1: Molecular Structure Analysis and Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[1][2] To predict the solubility of 1,2-Difluoro-3-methoxy-5-nitrobenzene, we must first dissect its molecular structure to understand its polarity and potential for intermolecular interactions.

Molecular Structure of 1,2-Difluoro-3-methoxy-5-nitrobenzene:

-

Aromatic Core: A benzene ring, which is inherently nonpolar and favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. The nitro group can participate in strong dipole-dipole interactions.

-

Fluoro Groups (-F): Two fluorine atoms, which are highly electronegative, contributing to the molecule's overall polarity and creating localized dipoles.

-

Methoxy Group (-OCH₃): A moderately polar group that can also act as a hydrogen bond acceptor at the oxygen atom.

Predicted Solubility Profile:

Based on this structure, 1,2-Difluoro-3-methoxy-5-nitrobenzene is a polar molecule. The presence of the nitro, fluoro, and methoxy groups on the benzene ring creates a significant dipole moment. Therefore, it is predicted to be more soluble in polar organic solvents than in nonpolar ones.

-

High Solubility Predicted in: Polar aprotic solvents such as acetone, ethyl acetate, tetrahydrofuran (THF), and acetonitrile. These solvents can engage in dipole-dipole interactions with the polar functional groups of the solute.

-

Moderate Solubility Predicted in: Polar protic solvents like methanol and ethanol. While these solvents are polar, the ability of 1,2-Difluoro-3-methoxy-5-nitrobenzene to act as a hydrogen bond donor is limited, which may slightly reduce its solubility compared to polar aprotic solvents.

-

Low to Negligible Solubility Predicted in: Nonpolar solvents such as hexane, cyclohexane, and toluene. The nonpolar hydrocarbon nature of these solvents will not effectively solvate the polar functional groups of the target molecule.[1]

Section 2: Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The following section outlines a robust methodology for determining the solubility of 1,2-Difluoro-3-methoxy-5-nitrobenzene in a range of organic solvents. The equilibrium solubility method, also known as the shake-flask method, is a gold-standard technique for this purpose.[3]

Experimental Workflow

The overall workflow for determining the equilibrium solubility is depicted in the following diagram:

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure accuracy.

Materials:

-

1,2-Difluoro-3-methoxy-5-nitrobenzene (solute)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, methanol, acetonitrile)

-

Analytical balance

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 1,2-Difluoro-3-methoxy-5-nitrobenzene to a pre-weighed glass vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the solute.

-

Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Securely cap the vial.

-

Prepare a separate vial for each solvent to be tested.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the exact time to reach equilibrium.

-

After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Attach a 0.22 µm syringe filter to the syringe and filter the solution into a clean vial to remove any undissolved solid. This step is critical to avoid overestimation of solubility.

-

Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of 1,2-Difluoro-3-methoxy-5-nitrobenzene. A calibration curve must be prepared using standards of known concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and solvent-resistant gloves.[4]

-

Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.[5]

-

Handling of 1,2-Difluoro-3-methoxy-5-nitrobenzene: While specific toxicity data for this compound is not available, related nitroaromatic compounds can be harmful if inhaled, ingested, or in contact with skin. Handle with care and avoid generating dust.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Section 3: Data Presentation and Interpretation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Solubility Data Table (Template)

| Solvent | Solvent Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Hexane | 0.1 | Low | Enter experimental data here |

| Toluene | 2.4 | Low | Enter experimental data here |

| Dichloromethane | 3.1 | Moderate | Enter experimental data here |

| Ethyl Acetate | 4.4 | High | Enter experimental data here |

| Acetone | 5.1 | High | Enter experimental data here |

| Acetonitrile | 5.8 | High | Enter experimental data here |

| Methanol | 5.1 | Moderate-High | Enter experimental data here |

| Water | 10.2 | Very Low | Enter experimental data here |

Interpreting the Results

The relationship between solvent polarity and the solubility of a polar molecule like 1,2-Difluoro-3-methoxy-5-nitrobenzene can be visualized as follows:

Caption: Solute-Solvent Interaction and Solubility.

A strong correlation between increasing solvent polarity and higher solubility of 1,2-Difluoro-3-methoxy-5-nitrobenzene would validate the "like dissolves like" principle. Any deviations from this trend could suggest specific intermolecular interactions, such as hydrogen bonding capabilities of certain solvents, that play a significant role.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the . By combining theoretical predictions with a robust experimental protocol, researchers can generate the high-quality data necessary for advancing their work in drug development and materials science. The principles and methodologies outlined herein are designed to be broadly applicable, serving as a valuable resource for the characterization of novel chemical entities.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. ATSDR. Retrieved from [Link]

-

McMaster University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

- Gelest. (n.d.). MSDS of 1,2-Difluoro-3-fluoromethoxy-5-nitrobenzene.

-

National Center for Biotechnology Information. (n.d.). 1,3-Difluoro-5-nitrobenzene. PubChem. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

- University of Babylon. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from a university chemistry department resource.

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-3-nitro- (CAS 555-03-3). Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from a university chemistry department resource.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Wikipedia. (n.d.). Nitrobenzene. Retrieved from [Link]

Sources

A Spectroscopic Guide to 1,2-Difluoro-3-methoxy-5-nitrobenzene: From Theoretical Prediction to Practical Application

This technical guide provides a comprehensive overview of the spectroscopic characterization of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical and agrochemical research. As a multi-substituted aromatic compound, its structural elucidation presents a unique set of challenges and opportunities that can be effectively addressed through a multi-faceted spectroscopic approach. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical insights and practical, field-proven experimental protocols.

Introduction: The Structural Significance of 1,2-Difluoro-3-methoxy-5-nitrobenzene

1,2-Difluoro-3-methoxy-5-nitrobenzene (C₇H₅F₂NO₃) is a highly functionalized aromatic ring system. The interplay of its electron-withdrawing nitro and fluoro substituents with the electron-donating methoxy group creates a distinct electronic environment that governs its reactivity and spectroscopic properties. A thorough understanding of its structure is paramount for its effective utilization in synthetic chemistry. This guide will detail the expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) analysis, providing a roadmap for its unambiguous identification and characterization.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule.

| Property | Value |

| Molecular Formula | C₇H₅F₂NO₃[1] |

| Molecular Weight | 189.12 g/mol [1] |

| IUPAC Name | 1,2-Difluoro-3-methoxy-5-nitrobenzene |

| CAS Number | Not readily available for this specific isomer, related isomers exist.[1][2] |

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For 1,2-Difluoro-3-methoxy-5-nitrobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its structure.

¹H NMR Spectroscopy: Probing the Aromatic Protons

Theoretical Principles: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons and shifting their signals downfield. The methoxy group is electron-donating, causing an upfield shift (shielding) of ortho and para protons. The fluorine atoms also exert a strong deshielding inductive effect.

Predicted Spectrum: The molecule has two aromatic protons. Their chemical shifts can be predicted by considering the additive effects of the substituents. The proton at C4 will be influenced by the ortho-fluoro, meta-methoxy, and para-nitro groups. The proton at C6 will be influenced by the ortho-nitro, meta-fluoro, and para-methoxy groups. The methoxy group will present as a singlet.

Expected Chemical Shifts and Couplings:

-

H4: Expected to be a doublet of doublets due to coupling with the adjacent fluorine at C2 and the meta-coupling with H6.

-

H6: Expected to be a doublet of doublets due to coupling with the adjacent fluorine at C1 and the meta-coupling with H4.

-

-OCH₃: A singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR provides information about the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment. Electron-withdrawing groups like nitro and fluoro cause a downfield shift, while electron-donating groups like methoxy cause an upfield shift for ortho and para carbons.[3] Carbon-fluorine coupling is also a key feature.

Predicted Spectrum: All seven carbon atoms in the molecule are unique and will give rise to distinct signals. The spectrum is typically acquired with proton decoupling, resulting in singlets for each carbon.[4] However, these singlets will be split into doublets or triplets due to coupling with fluorine.

Expected Chemical Shift Ranges:

-

C-NO₂ (C5): ~145-150 ppm

-

C-F (C1, C2): ~140-160 ppm (with large ¹JCF coupling constants)

-

C-OCH₃ (C3): ~150-160 ppm (ipso-carbon to methoxy)[5]

-

Aromatic CH (C4, C6): ~100-120 ppm

-

-OCH₃: ~55-60 ppm

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

Theoretical Principles: ¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atoms in a molecule.[6] Chemical shifts are very sensitive to the electronic environment.

Predicted Spectrum: The two fluorine atoms are in different chemical environments and will therefore have distinct chemical shifts. Each signal will be a doublet due to coupling with the adjacent proton. Long-range couplings to other protons and the other fluorine may also be observed.

Part 2: Vibrational Spectroscopy - Unveiling Functional Groups

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.

Predicted Salient Peaks:

-

Aromatic C-H stretch: ~3000-3100 cm⁻¹

-

Aliphatic C-H stretch (-OCH₃): ~2850-2960 cm⁻¹

-

Aromatic C=C stretch: ~1450-1600 cm⁻¹

-

NO₂ asymmetric stretch: ~1500-1550 cm⁻¹ (strong)[7]

-

NO₂ symmetric stretch: ~1330-1370 cm⁻¹ (strong)[7]

-

C-F stretch: ~1100-1300 cm⁻¹ (strong)

-

C-O stretch (aryl ether): ~1200-1275 cm⁻¹ (asymmetric) and ~1000-1075 cm⁻¹ (symmetric)

Part 3: Mass Spectrometry and UV-Vis Spectroscopy - Confirming Molecular Weight and Electronic Structure

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing ionization and fragmentation.

Predicted Fragmentation:

-

Molecular Ion (M⁺): The peak corresponding to the intact molecule at m/z = 189.

-

Key Fragments: Loss of NO₂ (m/z = 143), loss of OCH₃ (m/z = 158), and fragments corresponding to the fluorinated benzene ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Theoretical Principles: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic nitro compounds typically show characteristic absorption bands.[8][9]

Predicted Absorption Maxima (λ_max):

-

A strong absorption band around 250-280 nm corresponding to π → π* transitions of the aromatic system.

-

A weaker absorption band at longer wavelengths (around 300-350 nm) due to n → π* transitions of the nitro group.[9]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for 1,2-Difluoro-3-methoxy-5-nitrobenzene.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

¹⁹F NMR Acquisition: Acquire the spectrum with or without proton decoupling to observe the fluorine-proton couplings.

IR Spectroscopy

-

Sample Preparation: The spectrum can be obtained from a neat liquid film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range of m/z 40-300.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Acquisition: Record the spectrum from approximately 200 to 400 nm using a dual-beam spectrophotometer.

Data Summary and Interpretation

The following table summarizes the predicted spectroscopic data for 1,2-Difluoro-3-methoxy-5-nitrobenzene.

| Spectroscopic Technique | Predicted Data | Interpretation |

| ¹H NMR | Two aromatic signals (doublet of doublets), one methoxy singlet. | Confirms the presence and connectivity of the two aromatic protons and the methoxy group. |

| ¹³C NMR | Seven distinct carbon signals, with C-F couplings. | Elucidates the carbon skeleton and the electronic environment of each carbon atom. |

| ¹⁹F NMR | Two distinct fluorine signals. | Confirms the presence of two non-equivalent fluorine atoms. |

| IR | Strong absorptions for NO₂, C-F, and C-O bonds. | Confirms the presence of the key functional groups. |

| MS | Molecular ion peak at m/z 189 and characteristic fragments. | Confirms the molecular weight and provides insights into the molecule's stability. |

| UV-Vis | Absorption maxima in the UV region. | Consistent with the electronic structure of a nitroaromatic compound. |

Visualizing the Molecular Structure and Spectroscopic Relationships

Caption: Molecular structure and corresponding spectroscopic analysis points.

Conclusion

This in-depth technical guide provides a comprehensive framework for the spectroscopic characterization of 1,2-Difluoro-3-methoxy-5-nitrobenzene. By combining theoretical predictions with established experimental protocols, researchers can confidently identify and characterize this important chemical intermediate. The multi-technique approach outlined herein ensures a thorough and unambiguous structural elucidation, which is a critical step in the advancement of pharmaceutical and agrochemical development programs.

References

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

NIST. (n.d.). 1-Fluoro-3-iodo-5-nitrobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from [Link]

- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

SpectraBase. (n.d.). 1,2,3-Trichloro-5-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.

-

ResearchGate. (n.d.). IR spectra of nitrobenzene and nitrobenzene-15 N in the gas phase.... Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 19.5: Carbon-13 NMR. Retrieved from [Link]

-

PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. Retrieved from [Link]

-

SciELO South Africa. (n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on.... Retrieved from [Link]

-

International Journal of Science and Research (IJSR). (n.d.). Vibrational Spectra (FT-IR, FT-Raman and NMR) of 1, 5-Difluoro-2,4-dinitrobenzene based on Density Functional Calculations. Retrieved from [Link]

-

JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM. (n.d.). Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]

-

ACS Publications. (n.d.). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. Retrieved from [Link]

Sources

- 1. 1,2-difluoro-4-methoxy-5-nitrobenzene - CAS:66684-64-8 - Abovchem [abovchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. che.hw.ac.uk [che.hw.ac.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijsr.net [ijsr.net]

- 8. researchgate.net [researchgate.net]

- 9. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Difluoro-3-methoxy-5-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,2-Difluoro-3-methoxy-5-nitrobenzene, a polysubstituted aromatic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but a foundational understanding of the spectral features, grounded in first principles of magnetic resonance. We will dissect the intricate interplay of substituent effects—including electron-donating and withdrawing groups—and the complexities of proton-fluorine (¹H-¹⁹F) spin-spin coupling. This guide is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and molecular characterization.

Introduction: The Molecule and the Method

1,2-Difluoro-3-methoxy-5-nitrobenzene presents a compelling case study for ¹H NMR analysis. The benzene ring is substituted with four distinct functional groups, creating a unique electronic environment that profoundly influences the magnetic properties of the two remaining aromatic protons. Understanding this spectrum requires a nuanced appreciation of chemical shift theory and spin-spin coupling dynamics.

¹H NMR spectroscopy remains the cornerstone of small molecule structural determination. Its power lies in its sensitivity to the local electronic environment of each proton, providing precise information about molecular connectivity and stereochemistry. For professionals in drug development, an accurate interpretation of NMR data is non-negotiable, serving as a primary validation of molecular identity and purity.

This guide will deconstruct the anticipated ¹H NMR spectrum of the title compound, explaining the causality behind the predicted chemical shifts and coupling patterns. We will also provide a robust, field-proven experimental protocol to ensure the acquisition of high-quality, reproducible data.

Theoretical Framework: Decoding the Spectrum

The appearance of a ¹H NMR spectrum is governed by three primary factors: chemical shift (δ), spin-spin coupling (J), and integration. For 1,2-Difluoro-3-methoxy-5-nitrobenzene, the interplay of these factors is particularly instructive.

The Role of Substituents on Chemical Shift

Protons attached to an aromatic ring typically resonate in the range of 6.5-8.0 ppm.[1] The precise position of these signals is modulated by the electron-donating or electron-withdrawing nature of the substituents.

-

Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂), is a powerful EWG, acting through both inductive and resonance effects. It withdraws electron density from the aromatic ring, "deshielding" the ring protons. This deshielding effect causes the proton signals to shift downfield (to a higher ppm value). The effect is most pronounced at the ortho and para positions.[2][3]

-

Electron-Donating Groups (EDGs): The methoxy group (-OCH₃) is a strong EDG through resonance, donating electron density from its lone pairs into the π-system of the ring. This "shields" the ring protons, causing their signals to shift upfield (to a lower ppm value), with the strongest effect at the ortho and para positions.

-

Halogens (Fluorine): Fluorine atoms exhibit a dualistic nature. They are highly electronegative, leading to strong inductive electron withdrawal (deshielding). However, they also possess lone pairs that can be donated into the ring via resonance (shielding). For fluorine, the inductive effect typically dominates, resulting in a net deshielding effect on nearby protons.

Spin-Spin Coupling: The Language of Connectivity

Spin-spin coupling provides through-bond connectivity information. In this molecule, the splitting patterns are complex due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The magnitude of the coupling constant, J, is measured in Hertz (Hz).

-

¹H-¹H Coupling: The two protons on the ring are in a meta relationship to each other (separated by three bonds). The typical magnitude for meta-coupling (³JHH) in benzene derivatives is small, around 2-3 Hz.

-

¹H-¹⁹F Coupling: The ¹⁹F nucleus has a spin of I = ½, just like a proton, and is 100% abundant. Therefore, it couples strongly to nearby protons. The magnitude of H-F coupling is dependent on the number of bonds separating the nuclei.

-

³JHF (ortho): ~6-10 Hz

-

⁴JHF (meta): ~4-8 Hz

-

⁵JHF (para): ~0-3 Hz

-

Predicted ¹H NMR Spectrum: A Detailed Analysis

Let us assign the protons on the aromatic ring as H-4 and H-6 for clarity.

Caption: Structure of 1,2-Difluoro-3-methoxy-5-nitrobenzene.

Signal Assignment and Prediction

-

Methoxy Protons (-OCH₃): This signal will be the simplest to identify. It consists of three equivalent protons not coupled to the aromatic system.

-

Chemical Shift (δ): Expected around 3.9-4.1 ppm.

-

Multiplicity: Singlet (s).

-

Integration: 3H.

-

-

Aromatic Proton H-6: This proton is positioned ortho to both the electron-donating -OCH₃ group and an electron-withdrawing -F atom. It is also meta to the -NO₂ group. The net effect of these competing influences will determine its final chemical shift.

-

Chemical Shift (δ): Predicted to be in the range of 7.2-7.5 ppm.

-

Coupling:

-

Coupling to H-4 (⁴JHHmeta): ~2-3 Hz.

-

Coupling to F-1 (⁴JHFmeta): ~4-8 Hz.

-

Coupling to F-2 (⁵JHFpara): ~0-3 Hz.

-

-

Multiplicity: A doublet of doublets of doublets (ddd) or a complex multiplet if the para-coupling is resolved.

-

-

Aromatic Proton H-4: This proton is situated ortho to the strongly deshielding -NO₂ group and meta to the -OCH₃ group. This environment strongly suggests it will be the most downfield of the aromatic signals.

-

Chemical Shift (δ): Predicted to be significantly downfield, likely in the range of 7.8-8.1 ppm.

-

Coupling:

-

Coupling to H-6 (⁴JHHmeta): ~2-3 Hz.

-

Coupling to F-2 (⁴JHFmeta): ~4-8 Hz.

-

Coupling to F-1 (⁵JHFpara): ~0-3 Hz.

-

-

Multiplicity: A doublet of doublets of doublets (ddd) or a complex multiplet.

-

Summary of Predicted Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (J, Hz) | Integration |

| -OCH₃ | 3.9 – 4.1 | s (singlet) | N/A | 3H |

| H-6 | 7.2 – 7.5 | ddd (doublet of doublets of doublets) | ⁴JH6-H4 ≈ 2-3; ⁴JH6-F1 ≈ 4-8; ⁵JH6-F2 ≈ 0-3 | 1H |

| H-4 | 7.8 – 8.1 | ddd (doublet of doublets of doublets) | ⁴JH4-H6 ≈ 2-3; ⁴JH4-F2 ≈ 4-8; ⁵JH4-F1 ≈ 0-3 | 1H |

Visualizing the Coupling Network

The following diagram illustrates the primary spin-spin coupling interactions that determine the multiplicity of the aromatic proton signals.

Caption: Key ¹H-¹H and ¹H-¹⁹F spin-spin coupling pathways.

Experimental Protocol for High-Resolution ¹H NMR

To validate the theoretical predictions, the acquisition of a high-quality spectrum is paramount. The following protocol is a self-validating system designed for accuracy and reproducibility.

Workflow Diagram

Caption: Standard workflow for ¹H NMR sample analysis.

Detailed Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1,2-Difluoro-3-methoxy-5-nitrobenzene.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, in a clean vial. The choice of solvent is critical; CDCl₃ is often a good starting point for many organic molecules.

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which provides the reference signal at 0.00 ppm.

-

Transfer the solution to a high-quality 5 mm NMR tube and cap it securely.

-

-

Instrument Setup and Calibration:

-

Use a high-field NMR spectrometer (≥ 400 MHz) to ensure adequate signal dispersion and resolution of complex multiplets.[4]

-

Insert the sample into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent. This step corrects for any magnetic field drift.

-

Tune and match the probe to the specific sample to maximize signal sensitivity.

-

Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Set the appropriate spectral width to encompass all expected proton signals (e.g., 0 to 12 ppm).

-

Use a standard 90° pulse.

-

Set a sufficient relaxation delay (e.g., 1-2 seconds) to allow for full magnetization recovery between scans, ensuring accurate integrations.

-

Acquire a suitable number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction algorithm to produce a flat baseline.

-

Calibrate the chemical shift axis by setting the TMS peak to exactly 0.00 ppm.

-

Integrate the area under each signal to determine the relative number of protons each signal represents.

-

Conclusion: A Self-Validating Analysis

The ¹H NMR spectrum of 1,2-Difluoro-3-methoxy-5-nitrobenzene is a powerful fingerprint of its molecular structure. The analysis presented here, based on fundamental principles of substituent effects and spin-spin coupling, provides a robust prediction of the spectrum. The downfield shift of H-4 is a direct consequence of its proximity to the potent nitro group, while the complex splitting patterns of both aromatic protons are a definitive signature of their coupling to each other and to the two non-equivalent fluorine atoms.

For absolute confirmation of these assignments, advanced 2D NMR experiments such as COSY (to confirm the H-4 to H-6 coupling) and ¹H-¹³C HMBC (to correlate protons to carbons several bonds away) would provide an orthogonal layer of validation, embodying the principle of trustworthiness in analytical science. This guide provides the foundational knowledge for researchers to confidently acquire, interpret, and validate the structure of this and similarly complex molecules.

References

-

University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for - The Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

- Emsley, J. W., & Phillips, L. (1971). Fluorine Coupling Constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 7, 1-526.

-

Baranac-Stojanović, M. (2018). Can Variations of ¹H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO₂)/Donating (NH₂) Group be Explained in Terms of Resonance Effects of Substituents? Chemistry – An Asian Journal, 13(12), 1599-1605. Retrieved from [Link]

Sources

13C NMR of 1,2-Difluoro-3-methoxy-5-nitrobenzene

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of 1,2-Difluoro-3-methoxy-5-nitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1,2-difluoro-3-methoxy-5-nitrobenzene, a polysubstituted aromatic compound of interest in pharmaceutical and materials science research. As an illustrative case study, this molecule presents a rich ground for exploring the interplay of competing electronic effects and the complexities of carbon-fluorine (C-F) spin-spin coupling. This document offers a predictive framework grounded in established substituent effects, a detailed, field-tested protocol for spectral acquisition, and a systematic approach to spectral interpretation. It is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation and characterization of complex organic molecules.

Introduction: The Structural Challenge

1,2-Difluoro-3-methoxy-5-nitrobenzene is a non-symmetrical aromatic molecule featuring a diverse array of functional groups. The structural analysis by ¹³C NMR is non-trivial due to the combined influence of:

-

Two adjacent fluorine atoms: These introduce strong inductive effects and characteristic C-F spin-spin couplings over multiple bonds.

-

An electron-donating methoxy group (-OCH₃): This group exerts a shielding effect, particularly at the ortho and para positions, through resonance.

-

A powerful electron-withdrawing nitro group (-NO₂): This group strongly deshields the carbon atoms of the ring, with pronounced effects at the ipso, ortho, and para positions.[1][2]

The lack of molecular symmetry dictates that all six aromatic carbons are chemically non-equivalent, leading to six distinct resonances in the ¹³C NMR spectrum, in addition to the signal from the methoxy carbon.[3] The primary challenge and focus of this guide is the accurate prediction and assignment of these signals, which are complicated by the extensive C-F coupling.

Theoretical Framework and Spectral Prediction

A robust analysis of the ¹³C NMR spectrum begins with a theoretical prediction of chemical shifts and coupling patterns. This is built upon the foundational chemical shift of benzene (~128.5 ppm) and adjusted using empirical substituent chemical shift (SCS) parameters.[4]

Substituent Effects on Chemical Shifts (δ)

The electronic environment of each carbon nucleus is perturbed by the attached substituents, altering its resonance frequency (chemical shift). The net effect is an interplay between inductive and resonance contributions.

-

Fluorine: As a highly electronegative element, fluorine induces a very strong deshielding effect on the directly attached carbon (the ipso carbon), causing a large downfield shift. This is the dominant effect for C-1 and C-2.

-

Methoxy Group (-OCH₃): This is a classic resonance electron-donating group. The lone pairs on the oxygen atom delocalize into the π-system of the ring, increasing electron density at the ortho and para positions (C-2, C-4, and C-6 relative to the methoxy group), causing an upfield (shielding) shift for these carbons. The methoxy carbon itself typically resonates in the 50-65 ppm range.[5][6]

-

Nitro Group (-NO₂): This is a strong resonance and inductively electron-withdrawing group. It substantially reduces electron density across the ring, particularly at the ortho and para positions (C-4, C-6 relative to the nitro group), leading to significant downfield (deshielding) shifts.[2] The ipso carbon (C-5) is also strongly deshielded.

The diagram below illustrates the dominant electronic influences of the substituents on the aromatic ring.

Carbon-Fluorine (¹³C-¹⁹F) Coupling (J-Coupling)

A key feature of the spectrum will be the splitting of carbon signals due to coupling with the two spin-½ ¹⁹F nuclei. This coupling occurs through bonds and results in multiplets, providing invaluable structural information. The magnitude of the coupling constant (J) typically decreases with the number of intervening bonds.[7]

-

¹J(CF): One-bond coupling is very large, typically in the range of 240-260 Hz for aromatic systems.[7][8] C-1 and C-2 will exhibit this large coupling.

-

²J(CCF): Two-bond coupling is smaller, generally between 15-25 Hz.

-

³J(CCCF): Three-bond coupling is typically in the range of 5-10 Hz.

-

Long-Range Coupling (>³J): Couplings over four or more bonds are often small (< 4 Hz) but can be observable, especially in rigid or planar systems.[7][9]

Predicted ¹³C NMR Data

Based on the principles above and data from analogous structures, a predicted ¹³C NMR spectrum is summarized below. Due to the complex interplay of substituents, these are estimations intended to guide spectral assignment.

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (Proton Decoupled) | Dominant Coupling Constant(s) (Hz) | Rationale for Chemical Shift |

| C-1 | 148 - 152 | Doublet of Doublets (dd) | ¹J(C1F1) ≈ 245, ²J(C1F2) ≈ 20 | Strong deshielding from directly bonded F. |

| C-2 | 146 - 150 | Doublet of Doublets (dd) | ¹J(C2F2) ≈ 245, ²J(C2F1) ≈ 20 | Strong deshielding from directly bonded F; slight shielding from ortho -OCH₃. |

| C-3 | 150 - 155 | Doublet of Doublets (dd) | ²J(C3F2) ≈ 18, ³J(C3F1) ≈ 7 | Deshielded by attached electronegative oxygen. |

| C-4 | 110 - 115 | Doublet of Doublets (dd) | ³J(C4F2) ≈ 8, ⁴J(C4F1) ≈ 3 | Shielded by para -OCH₃; deshielded by ortho -NO₂. |

| C-5 | 147 - 151 | Triplet (t) or complex multiplet | ⁴J(C5F2) ≈ 3, ⁵J(C5F1) ≈ 2 | Strongly deshielded by attached -NO₂. Long-range C-F couplings may be similar in magnitude. |

| C-6 | 118 - 123 | Doublet of Doublets (dd) | ²J(C6F1) ≈ 22, ³J(C6F2) ≈ 5 | Shielded by ortho -OCH₃; deshielded by para -NO₂. |

| -OCH₃ | 58 - 62 | Singlet (s) | - | Typical range for an aryl methyl ether.[5] |

Note: Quaternary carbons (C-1, C-2, C-3, C-5) will typically exhibit lower signal intensity compared to protonated carbons (C-4, C-6) in a standard proton-decoupled experiment.[10][11]

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a high-quality ¹³C NMR spectrum for a fluorinated compound requires careful consideration of experimental parameters to ensure proper resolution of both chemical shifts and complex C-F couplings.

Sample Preparation

-

Analyte Purity: Ensure the sample of 1,2-difluoro-3-methoxy-5-nitrobenzene is of high purity (>95%) to avoid signals from impurities complicating the spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the compound is freely soluble. Acetone-d₆ or CDCl₃ are common choices for polar aromatic compounds.[12]

-

Concentration: Prepare a solution of approximately 20-50 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration provides a good balance between acquisition time and signal-to-noise.

-

Standard: Tetramethylsilane (TMS) is typically used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

NMR Instrument Parameters (Example for a 500 MHz Spectrometer)

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C experiment (e.g., zgpg30 pulse program).

-

Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm) to ensure all aromatic and substituent carbons are captured.

-

Acquisition Time (AQ): ≥ 1.5 seconds. A longer acquisition time is crucial for resolving the small, long-range C-F coupling constants.

-

Relaxation Delay (D1): 2-5 seconds. A sufficient delay is needed to allow for full relaxation of quaternary carbons, which have longer relaxation times.

-

Number of Scans (NS): 1024 to 4096 scans, or more. A large number of scans is necessary to achieve an adequate signal-to-noise ratio for the low-abundance ¹³C nucleus, especially for quaternary carbons and multiplets split by C-F coupling.[8]

-

Temperature: 298 K (25 °C).

The workflow for acquiring and processing the spectrum is outlined in the diagram below.

Spectral Interpretation: A Self-Validating Approach

The final assigned spectrum should be internally consistent. The predicted chemical shifts, multiplicities, and coupling constants must align with the experimental data.

-

Identify the Methoxy Carbon: Locate the sharp singlet in the upfield region (58-62 ppm). This is the easiest signal to assign.

-

Locate the Carbons Bonded to Fluorine (C-1, C-2): Search for two downfield multiplets, each exhibiting a very large splitting (~240-250 Hz). These are C-1 and C-2. The additional smaller splitting (~20 Hz) on each signal confirms their adjacency (²J(CCF)).

-

Assign the Remaining Quaternary Carbons (C-3, C-5): These signals will be of lower intensity. C-3 should appear as a doublet of doublets due to coupling to both F-1 and F-2. C-5, attached to the nitro group, will also be downfield and may appear as a small triplet or multiplet due to long-range couplings.

-

Assign the Protonated Carbons (C-4, C-6): These signals (C-H) will be more intense. Their chemical shifts will be influenced by the competing effects of the -OCH₃ and -NO₂ groups. Their splitting patterns (doublet of doublets) will be determined by their 2-, 3-, and 4-bond couplings to the fluorine atoms, allowing for definitive assignment.

Conclusion

The ¹³C NMR spectrum of 1,2-difluoro-3-methoxy-5-nitrobenzene is a powerful fingerprint of its complex electronic and structural properties. A thorough understanding of substituent effects and, critically, the patterns arising from C-F coupling, allows for a full and unambiguous assignment of all carbon signals. The methodologies presented in this guide—combining theoretical prediction with a rigorous experimental protocol—provide a reliable framework for scientists engaged in the synthesis and characterization of novel fluorinated aromatic compounds. This approach ensures high confidence in structural assignments, a cornerstone of modern chemical research and development.

References

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

Master Organic Chemistry. 13-C NMR - How Many Signals. (2022-02-08). [Link]

-

Miyamoto, M., & Hada, M. 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. (2021). [Link]

-

Pace, J. L., et al. NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(13), 5435–5445. (2023). [Link]

-

Bagno, A., et al. Origin of the Conformational Modulation of the (13)C NMR Chemical Shift of Methoxy Groups In Aromatic Natural Compounds. The Journal of Physical Chemistry A, 117(7), 1539-1551. (2013). [Link]

-

ACD/Labs. Methoxy groups just stick out. [Link]

-

PubMed. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. (2013-01-24). [Link]

-

University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. (2007-10-09). [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017-11-04). [Link]

-

Magritek. Simultaneous Proton and Fluorine decoupled 13C NMR. (2014-07-30). [Link]

-

Clark, J. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]

-

Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (2010). [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. Journal of Undergraduate Chemistry Research, 22(4), 99. (2023). [Link]

-